molecular formula C6H11ClFN3 B2775225 [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2197056-50-9

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2775225
CAS No.: 2197056-50-9
M. Wt: 179.62
InChI Key: ZZIRQCFZYHORHO-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClFN3 and a molecular weight of 179.62 g/mol. This compound is characterized by the presence of an imidazole ring substituted with a fluoroethyl group and a methanamine group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in various biochemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Chloroethyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(2-Bromoethyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(2-Iodoethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Uniqueness

The presence of the fluoroethyl group in [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.

Properties

IUPAC Name

[3-(2-fluoroethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c7-1-2-10-5-9-4-6(10)3-8;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRQCFZYHORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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